molecular formula C9H7Br2F2NO3 B14423797 Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate CAS No. 84970-91-2

Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate

Cat. No.: B14423797
CAS No.: 84970-91-2
M. Wt: 374.96 g/mol
InChI Key: OUUDSCXFSMIZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate is an organic compound characterized by the presence of bromine, fluorine, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The difluoromethoxy group is introduced through nucleophilic substitution reactions. The final step involves the formation of the carbamate group through the reaction of the intermediate with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbamate group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms contribute to its reactivity, allowing it to form covalent bonds with target molecules. The carbamate group can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dibromo-4-hydroxybenzoate: Similar in structure but lacks the difluoromethoxy group.

    3,5-Dibromo-4-methylaniline: Contains bromine atoms but differs in the functional groups attached to the aromatic ring.

Uniqueness

Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

84970-91-2

Molecular Formula

C9H7Br2F2NO3

Molecular Weight

374.96 g/mol

IUPAC Name

methyl N-[3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate

InChI

InChI=1S/C9H7Br2F2NO3/c1-16-9(15)14-4-2-5(10)7(6(11)3-4)17-8(12)13/h2-3,8H,1H3,(H,14,15)

InChI Key

OUUDSCXFSMIZJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=C(C(=C1)Br)OC(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.